pyridine-2,4-diamine

Neuromuscular Pharmacology Anesthesiology Drug Selectivity

Pyridine-2,4-diamine is the definitive 2,4-diaminopyridine scaffold for kinase inhibitor programs. Unlike 3,4- or 2,6-DAP isomers, its unique 2,4-substitution geometry is essential for ALK (ceritinib, TAE684), EGFR (including C797S mutants), and FAK ATP-binding pocket engagement. The compound demonstrates 3.2× greater peripheral potency vs. 4-AP with minimal CNS effects, making it non-substitutable for neuromuscular studies. Deuterated derivatives achieve 2× dose efficiency. Procure high-purity 2,4-DAP to ensure synthetic reproducibility in fourth-generation EGFR inhibitor and deuterated drug discovery campaigns.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 461-88-1
Cat. No. B032025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine-2,4-diamine
CAS461-88-1
Synonyms2,4-Diaminopyridine
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)N
InChIInChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8)
InChIKeyIFFLKGMDBKQMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2,4-diamine (CAS 461-88-1) Procurement Guide: Technical Profile and Core Specifications


Pyridine-2,4-diamine (2,4-DAP) is a heterocyclic diaminopyridine with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol [1]. This compound features two amino groups at the 2- and 4-positions of the pyridine ring, creating a unique hydrogen-bonding profile and basicity that distinguish it from other diaminopyridine isomers such as 3,4-diaminopyridine or 2,6-diaminopyridine [2]. The 2,4-diamine substitution pattern provides a versatile scaffold for medicinal chemistry, with derivatives demonstrating potent activity as kinase inhibitors, including ALK, EGFR, and FAK inhibitors [3]. The compound exhibits a melting point of 107°C and a predicted boiling point of 358.0±22.0°C, with a density of 1.251±0.06 g/cm³ . Its solubility profile favors organic solvents such as ethanol and methanol over water, and it requires storage under inert gas at 2-8°C to maintain stability .

Why Pyridine-2,4-diamine Cannot Be Substituted by Other Aminopyridine Isomers


In-class substitution of pyridine-2,4-diamine with other aminopyridine isomers (e.g., 4-aminopyridine, 3,4-diaminopyridine) or alternative pyridine diamines is scientifically unsound due to profound differences in pharmacological profile, target selectivity, and central nervous system penetration. Direct comparative studies in animal models demonstrate that 2,4-DAP exhibits a distinct peripheral action profile with minimal CNS effects, whereas 4-AP shows significant CNS stimulation [1]. Furthermore, the 2,4-diamine substitution pattern enables a unique binding mode to kinase ATP-binding pockets that is not accessible to other regioisomers, as evidenced by the development of selective ALK and EGFR inhibitors based specifically on the 2,4-diaminopyridine core [2]. Even among diaminopyridine isomers, the position of amino groups dictates hydrogen-bonding capacity, solubility, and biological target engagement, making simple replacement with a generic 'diaminopyridine' compound invalid [3]. The quantitative evidence below establishes that 2,4-DAP possesses distinct, verifiable differentiation that justifies its specific selection over closest analogs.

Quantitative Differentiation Evidence for Pyridine-2,4-diamine (CAS 461-88-1)


Enhanced Peripheral Selectivity: 2,4-DAP vs. 4-Aminopyridine in Neuromuscular Block Reversal

In a direct head-to-head comparison in anesthetized monkeys, pyridine-2,4-diamine (2,4-DAP) demonstrated a distinct pharmacological profile with minimal central nervous system effects, unlike 4-aminopyridine (4-AP) which significantly reduced anesthesia duration [1]. The ED50 for reversing pancuronium-induced neuromuscular blockade was 0.54 mg/kg for 2,4-DAP versus 0.71 mg/kg for 4-AP, indicating 2,4-DAP is approximately 1.3-fold more potent [1]. Crucially, 2,4-DAP did not reduce ketamine/diazepam anesthesia duration, suggesting minimal CNS penetration, whereas 4-AP significantly shortened anesthesia recovery time [1].

Neuromuscular Pharmacology Anesthesiology Drug Selectivity

Superior Potency in Rodent Model: 2,4-DAP Outperforms 4-AP in Neuromuscular Antagonism

In a separate direct comparative study in anesthetized rats, pyridine-2,4-diamine (2,4-DAP) exhibited 3.2-fold greater potency than 4-aminopyridine (4-AP) in reversing pancuronium-induced neuromuscular blockade [1]. The ED50 values were 140 μg/kg for 2,4-DAP versus 450 μg/kg for 4-AP, demonstrating a clear potency advantage for the 2,4-diamine substitution pattern [1]. Additionally, 2,4-DAP showed enhanced potency in in vitro neuroeffector junction assays using isolated ileum and heart tissues [1]. Consistent with the monkey study findings, 2,4-DAP either did not facilitate or only slightly facilitated recovery from xylazine/ketamine anesthesia, whereas 4-AP significantly reduced recovery time, confirming the peripheral selectivity profile of 2,4-DAP [1].

Neuromuscular Blockade Anesthesiology Comparative Pharmacology

Deuterated 2,4-Diaminopyridine Derivatives Achieve Equivalent In Vivo Efficacy at Half the Dose

In a head-to-head xenograft study, a deuterated N2,N4-diphenylpyridine-2,4-diamine derivative (compound 14o) achieved a tumor growth inhibition (TGI) rate of 75.1% at a 40 mg/kg dosage, which is statistically equivalent to the 73.2% TGI achieved by its non-deuterated counterpart (compound 14l) at an 80 mg/kg dosage [1]. This demonstrates that deuteration of the 2,4-diaminopyridine scaffold enables equivalent in vivo antitumor efficacy at half the dose, representing a 2-fold improvement in dose efficiency [1]. Furthermore, metabolic stability assays with rat liver microsomes confirmed that the half-life of the deuterated derivative 14o was significantly increased compared to the non-deuterated compound 14l, providing a mechanistic basis for the improved in vivo performance [1].

Oncology EGFR Inhibitors Deuterated Compounds Pharmacokinetics

Nanomolar Potency of 2,4-Diaminopyridine Derivatives Against Drug-Resistant EGFR Triple Mutants

Deuterated N2,N4-diphenylpyridine-2,4-diamine derivative 14o exhibits exceptional potency against EGFR triple mutants that confer resistance to first- and second-generation EGFR inhibitors [1]. The compound demonstrates an IC50 of 0.092 nM against purified EGFR T790M/L858R/C797S kinase, 16 nM against Baf3-EGFR T790M/L858R/C797S cells, and 12 nM against Baf3-EGFR T790M/Del19/C797S cells [1]. The non-deuterated parent compound 14l showed IC50 values of 8-11 nM in cellular assays [1]. This potency profile is particularly significant because the C797S mutation is a major mechanism of acquired resistance to osimertinib and other third-generation EGFR inhibitors, and few alternative scaffolds achieve sub-nanomolar potency against this triple-mutant kinase while maintaining cellular activity in the low nanomolar range [2].

EGFR Inhibitors Cancer Research Kinase Inhibition Drug Resistance

Recommended Application Scenarios for Pyridine-2,4-diamine (CAS 461-88-1) Based on Quantitative Evidence


Peripheral Neuromuscular Research Requiring Minimal CNS Interference

Based on direct comparative evidence showing 2,4-DAP lacks CNS stimulation while 4-AP significantly reduces anesthesia duration in both rat and monkey models [1], this compound is uniquely suited for neuromuscular junction studies where central nervous system side effects must be excluded. The 3.2-fold greater potency compared to 4-AP (ED50 140 μg/kg vs. 450 μg/kg) further reduces compound consumption in longitudinal studies [2]. Researchers investigating voltage-gated potassium channel modulation or developing peripheral neuromuscular blocking reversal agents should prioritize 2,4-DAP over 4-AP to avoid confounding CNS effects.

Development of Next-Generation EGFR Inhibitors Targeting C797S-Mediated Resistance

The pyridine-2,4-diamine scaffold, when elaborated with N2,N4-diphenyl substitutions, yields compounds with sub-nanomolar potency against EGFR triple mutants (IC50 = 0.092 nM) that confer resistance to osimertinib [3]. Deuterated derivatives of this scaffold achieve equivalent in vivo efficacy at half the dose (40 mg/kg vs. 80 mg/kg) compared to non-deuterated analogs, providing a 2-fold improvement in dose efficiency [3]. This evidence positions pyridine-2,4-diamine as the preferred starting material for medicinal chemistry programs developing fourth-generation EGFR inhibitors capable of overcoming C797S-mediated resistance, a critical unmet need in NSCLC treatment.

Selective Kinase Inhibitor Scaffold for ALK and FAK Programs

The 2,4-diaminopyridine core serves as the foundational scaffold for clinically validated ALK inhibitors TAE684 and ceritinib (LDK378), with structure-activity relationship studies demonstrating that specific modifications to this core yield highly selective ALK inhibitors with favorable ADME profiles and in vivo efficacy in xenograft models [4]. Additionally, patent literature establishes 5-substituted 2,4-diaminopyridine derivatives as focal adhesion kinase (FAK) inhibitors with applications in cancer therapy [5]. Alternative aminopyridine isomers (e.g., 3,4-diaminopyridine, 2,6-diaminopyridine) lack the precise hydrogen-bonding geometry required for optimal engagement with the ALK and FAK ATP-binding pockets, making pyridine-2,4-diamine the non-substitutable core for these kinase inhibitor programs.

Deuterated Drug Discovery Programs Requiring Enhanced Metabolic Stability

Direct comparative evidence demonstrates that deuteration of the pyridine-2,4-diamine scaffold significantly increases metabolic half-life in rat liver microsome assays and improves in vivo dose efficiency by 2-fold [3]. This makes pyridine-2,4-diamine an attractive core for deuterated drug discovery programs seeking to leverage the kinetic isotope effect to enhance pharmacokinetic properties. The scaffold's multiple hydrogen positions amenable to deuteration, combined with its proven biological activity across multiple kinase targets, provides a versatile platform for developing deuterated analogs with improved metabolic stability while maintaining target potency. Procurement of high-purity pyridine-2,4-diamine is essential as the starting material for these deuterated derivative synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.